6-Iodo-8-methylimidazo[1,2-a]pyridine 6-Iodo-8-methylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 861208-21-1
VCID: VC5989967
InChI: InChI=1S/C8H7IN2/c1-6-4-7(9)5-11-3-2-10-8(6)11/h2-5H,1H3
SMILES: CC1=CC(=CN2C1=NC=C2)I
Molecular Formula: C8H7IN2
Molecular Weight: 258.062

6-Iodo-8-methylimidazo[1,2-a]pyridine

CAS No.: 861208-21-1

Cat. No.: VC5989967

Molecular Formula: C8H7IN2

Molecular Weight: 258.062

* For research use only. Not for human or veterinary use.

6-Iodo-8-methylimidazo[1,2-a]pyridine - 861208-21-1

Specification

CAS No. 861208-21-1
Molecular Formula C8H7IN2
Molecular Weight 258.062
IUPAC Name 6-iodo-8-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H7IN2/c1-6-4-7(9)5-11-3-2-10-8(6)11/h2-5H,1H3
Standard InChI Key SAAGESFCTCLYIU-UHFFFAOYSA-N
SMILES CC1=CC(=CN2C1=NC=C2)I

Introduction

Chemical Identity and Structural Analysis

Molecular and Crystallographic Properties

8-Iodo-6-methylimidazo[1,2-a]pyridine (C₈H₇IN₂) has a molecular weight of 258.06 g/mol and a CAS registry number of 955942-40-2 . The compound’s structure consists of a fused bicyclic system: a pyridine ring condensed with an imidazole moiety. The iodine atom at position 8 and methyl group at position 6 introduce steric and electronic effects that influence reactivity (Figure 1).

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₇IN₂
Molecular Weight258.06 g/mol
CAS Number955942-40-2
DensityNot reported
Melting PointNot reported
SolubilitySoluble in ethanol, DMF

Synthetic Methodologies

Condensation Route from 2-Amino-3-iodo-5-methylpyridine

The primary synthesis involves condensing 2-amino-3-iodo-5-methylpyridine with chloroacetaldehyde in ethanol/water at elevated temperatures (Scheme 1) . This one-pot reaction proceeds via nucleophilic attack of the amino group on chloroacetaldehyde, followed by cyclodehydration to form the imidazo[1,2-a]pyridine core.

Table 2: Optimized Reaction Conditions

ParameterValueYield
SolventEthanol/water (3:1)85%
TemperatureReflux (~78°C)
Time24 hours
CatalystNone

This method avoids transition-metal catalysts, making it cost-effective for large-scale production .

Palladium-Catalyzed Functionalization

The iodine substituent at position 8 enables further derivatization via Pd-catalyzed carbonylation. Using a recyclable supported ionic liquid phase (SILP) Pd catalyst, 8-iodo-6-methylimidazo[1,2-a]pyridine undergoes aminocarbonylation with aliphatic amines to yield amides (e.g., 5a) or α-ketoamides (e.g., 6a) under CO pressure (30 bar) in DMF .

Key Advances:

  • Selectivity Control: Lower temperatures (80°C) favor mono-carbonylation to amides, while higher temperatures (100°C) promote α-ketoamide formation .

  • Catalyst Recyclability: The SILP-Pd catalyst retains activity over five cycles with <2% Pd leaching, enhancing sustainability .

Pharmacological Applications and Derivatives

Bioactive Amide Derivatives

Amide-functionalized imidazo[1,2-a]pyridines exhibit diverse pharmacological activities, including:

  • GABA Receptor Modulation: Analogues like zolpidem (C3-amide) are FDA-approved for insomnia .

  • Anticancer Activity: C6/C8-carboxamides show promise in inhibiting kinase pathways .

Table 3: Representative Amide Derivatives

CompoundSubstituentActivity
ZolpidemC3-amideSedative-hypnotic
LinaprazanC8-amideProton pump inhibitor
5a (this work)C8-morpholineamideUnder investigation

α-Ketoamide Derivatives

α-Ketoamides (e.g., 6a) are emerging as protease inhibitors and antiviral agents. Their synthesis from 8-iodo-6-methylimidazo[1,2-a]pyridine highlights the scaffold’s versatility .

Analytical and Purification Methods

Chromatographic Techniques

  • HPLC: Reverse-phase C18 columns with methanol/water gradients resolve amide derivatives .

  • TLC: Silica gel plates (ethyl acetate/hexane) monitor reaction progress .

Spectroscopic Validation

  • HRMS: Accurately confirms molecular ions (e.g., [M+H]⁺ = 259.0521 for C₈H₈IN₂) .

  • X-ray Crystallography: Limited data exist, but related structures show planar bicyclic systems .

Challenges and Future Directions

Regioselectivity in Functionalization

Competing mono-/double-carbonylation at position 8 necessitates precise control of CO pressure and amine nucleophilicity .

Expanding Heterocyclic Diversity

Future work may explore:

  • C-H Activation: Introducing substituents without pre-functionalization.

  • Asymmetric Catalysis: Enantioselective synthesis of chiral derivatives.

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